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molecular formula C8H9NO3 B1330576 ethyl 4-formyl-1H-pyrrole-2-carboxylate CAS No. 7126-57-0

ethyl 4-formyl-1H-pyrrole-2-carboxylate

Cat. No. B1330576
M. Wt: 167.16 g/mol
InChI Key: WVSAWXIWWNJTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541412B2

Procedure details

To a solution of the compound obtained in Step B (83.7 mmoles) in ethanol (200 ml) there is added, dropwise and over 20 minutes, a solution of sodium ethanolate (13.4 mmoles) in ethanol (45 ml) at ambient temperature. After stirring for 3 hours, the mixture is evaporated to dryness and then taken up in ethyl ether (200 ml). To that organic phase there is added aqueous 2N HCl solution (150 ml) and the resulting mixture is stirred; the phases are then separated and the aqueous phase is extracted with ethyl ether. The organic phase is washed with saturated aqueous NaHCO3 solution and with saturated aqueous NaCl solution, dried over sodium sulphate, filtered and evaporated to dryness to yield the title product (brown crystals), which is used directly in the next Step.
Quantity
83.7 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
13.4 mmol
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC(Cl)(Cl)[C:3]([C:5]1[NH:9][CH:8]=[C:7]([CH:10]=[O:11])[CH:6]=1)=[O:4].[CH2:14]([O-])[CH3:15].[Na+].C([OH:20])C>>[CH:10]([C:7]1[CH:6]=[C:5]([C:3]([O:4][CH2:14][CH3:15])=[O:20])[NH:9][CH:8]=1)=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
83.7 mmol
Type
reactant
Smiles
ClC(C(=O)C1=CC(=CN1)C=O)(Cl)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
13.4 mmol
Type
reactant
Smiles
C(C)[O-].[Na+]
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated to dryness
ADDITION
Type
ADDITION
Details
To that organic phase there is added aqueous 2N HCl solution (150 ml)
STIRRING
Type
STIRRING
Details
the resulting mixture is stirred
CUSTOM
Type
CUSTOM
Details
the phases are then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ethyl ether
WASH
Type
WASH
Details
The organic phase is washed with saturated aqueous NaHCO3 solution and with saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(=O)C=1C=C(NC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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